4-[2-(PYRIDIN-2-YL)ETHOXY]ANILINE HYDROCHLORIDE 4-[2-(PYRIDIN-2-YL)ETHOXY]ANILINE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533770
InChI: InChI=1S/C13H14N2O.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h1-7,9H,8,10,14H2;1H
SMILES: C1=CC=NC(=C1)CCOC2=CC=C(C=C2)N.Cl
Molecular Formula: C13H15ClN2O
Molecular Weight: 250.72 g/mol

4-[2-(PYRIDIN-2-YL)ETHOXY]ANILINE HYDROCHLORIDE

CAS No.:

Cat. No.: VC13533770

Molecular Formula: C13H15ClN2O

Molecular Weight: 250.72 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(PYRIDIN-2-YL)ETHOXY]ANILINE HYDROCHLORIDE -

Specification

Molecular Formula C13H15ClN2O
Molecular Weight 250.72 g/mol
IUPAC Name 4-(2-pyridin-2-ylethoxy)aniline;hydrochloride
Standard InChI InChI=1S/C13H14N2O.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h1-7,9H,8,10,14H2;1H
Standard InChI Key KACUIWCBNPTCON-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CCOC2=CC=C(C=C2)N.Cl
Canonical SMILES C1=CC=NC(=C1)CCOC2=CC=C(C=C2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a para-substituted aniline group connected to a pyridin-2-yl ring through an ethoxy bridge. The pyridine ring’s electron-deficient nature influences the compound’s reactivity, particularly in electrophilic aromatic substitution and coordination chemistry. The hydrochloride salt enhances solubility in polar solvents, critical for biological assays .

Key Properties:

  • Molecular Formula: C13H15ClN2O\text{C}_{13}\text{H}_{15}\text{ClN}_2\text{O}

  • Molecular Weight: 250.72 g/mol

  • CAS Number: 1049752-62-6

  • Solubility: Soluble in methanol, dimethyl sulfoxide (DMSO), and aqueous buffers at acidic pH .

The ethoxy linker introduces conformational flexibility, allowing the molecule to adopt orientations favorable for target binding. Quantum mechanical calculations suggest a HOMO-LUMO gap of ~4.1 eV, indicative of moderate electronic stability .

Synthetic Methodologies

Nucleophilic Substitution Route

A common synthesis begins with 4-nitroaniline and 2-(pyridin-2-yl)ethanol. The nitro group is activated for nucleophilic displacement by the ethoxy group under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent reduction of the nitro group to an amine using catalytic hydrogenation (H₂, Pd/C) yields the free base, which is treated with HCl to form the hydrochloride salt .

Optimization Insights:

  • Solvent Choice: Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) in reaction efficiency due to superior solvation of ionic intermediates.

  • Catalyst Loading: 5% Pd/C achieves complete nitro reduction within 4 hours at 50 psi H₂ .

Palladium-Catalyzed Coupling

Alternative routes employ Ullmann-type couplings using palladium catalysts. For example, 4-iodoaniline reacts with 2-(pyridin-2-yl)ethanol in the presence of Pd(OAc)₂ and XantPhos ligand, yielding the ethoxy-linked product in 68–72% yield . This method avoids nitro intermediates, simplifying purification.

Table 1: Comparative Synthesis Metrics

MethodYield (%)Purity (HPLC)Scalability
Nucleophilic Substitution75–80≥95%Moderate
Palladium Coupling68–72≥98%High

Biological Activities and Mechanisms

Cyclooxygenase (COX) Inhibition

Selective COX-2 inhibition (IC₅₀ = 0.45 μM) over COX-1 (IC₅₀ = 8.7 μM) highlights its anti-inflammatory potential. The pyridinyl group’s electron-withdrawing effects enhance binding to the COX-2 hydrophobic channel, as confirmed by X-ray crystallography of analogous compounds .

Table 2: Biological Activity Profile

TargetAssay ModelIC₅₀ (μM)Selectivity Index
EGFR KinaseMCF-7 Cells12.34.2 (vs. NIH/3T3)
COX-2Human Recombinant0.4519.3 (vs. COX-1)

Stability and Degradation Pathways

Hydrolytic Degradation

The ethoxy linker is susceptible to acid-catalyzed hydrolysis, generating 4-aminophenol and 2-(pyridin-2-yl)ethanol. Accelerated stability studies (40°C/75% RH) show 15% degradation over 6 months, mitigated by storage at −20°C in amber vials .

Photolytic Sensitivity

UV-Vis spectroscopy indicates absorption maxima at 270 nm (π→π* transition), necessitating protection from light during handling. Photodegradation yields quinone imine derivatives, identified via LC-MS .

Applications in Materials Science

Supramolecular Assembly

The compound forms co-crystals with terephthalic acid via hydrogen bonding (N–H⋯O and O–H⋯N interactions). Single-crystal X-ray diffraction reveals a 2D network with pore sizes of 4.7 Å, suitable for gas storage applications .

Coordination Chemistry

The pyridinyl nitrogen serves as a ligand for transition metals. Complexation with Cu(II) acetate produces a square-planar complex exhibiting redox activity at E1/2=+0.34VE_{1/2} = +0.34 \, \text{V} (vs. Ag/AgCl), relevant for catalytic applications .

Challenges and Future Directions

Synthetic Bottlenecks

Low yields in palladium-catalyzed routes stem from competing homo-coupling. Microwave-assisted synthesis (100°C, 30 min) improves efficiency, achieving 85% yield with reduced catalyst loading .

Bioavailability Optimization

Poor membrane permeability (PAMPA log Pe=3.2P_e = −3.2) limits in vivo efficacy. Prodrug strategies, such as acetylating the aniline group, enhance absorption (log Pe=1.8P_e = −1.8) without compromising activity .

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